Product packaging for 2-(2,6-dinitrophenyl)acetic Acid(Cat. No.:CAS No. 37777-63-2)

2-(2,6-dinitrophenyl)acetic Acid

Cat. No.: B2818624
CAS No.: 37777-63-2
M. Wt: 226.144
InChI Key: RQQGKHZHIROOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2,6-Dinitrophenyl)acetic Acid ( 37777-63-2) is a solid organic compound with a molecular formula of C 8 H 6 N 2 O 6 and a molecular weight of 226.14 g/mol . This compound features an acetic acid chain attached to a benzene ring that is substituted with two nitro groups in the 1 and 3 (or 2 and 6) positions. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a dinitro-aromatic building block, it can be utilized in the design and synthesis of more complex molecules. For instance, related dinitrophenyl compounds are employed in the development of bioactive molecules, such as novel herbicides, demonstrating the potential of this chemical class in agricultural research . The presence of both the carboxylic acid and electron-withdrawing nitro groups provides two distinct sites for chemical modification, allowing researchers to create amides, esters, or further functionalize the aromatic ring. Researchers can use this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. Please handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O6 B2818624 2-(2,6-dinitrophenyl)acetic Acid CAS No. 37777-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dinitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-8(12)4-5-6(9(13)14)2-1-3-7(5)10(15)16/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQGKHZHIROOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034192
Record name 2,6-Dinitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-63-2
Record name 2,6-Dinitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 2-(2,6-dinitrophenyl)acetic Acid

Conventional syntheses of this compound have been foundational in providing access to this compound for research and other applications. These methods are characterized by their reliance on well-understood reaction mechanisms and conditions.

The strategic selection of starting materials is a critical first step in the synthesis of this compound. A common and effective precursor for this synthesis is 2,6-dinitro-1-methylbenzene, also known as 2,6-dinitrotoluene (B127279). This starting material is commercially available and provides the necessary dinitrophenyl scaffold. The methyl group of 2,6-dinitrotoluene serves as a handle for further functionalization to introduce the acetic acid moiety.

Another viable precursor is 1-chloro-2,6-dinitrobenzene. In this approach, the chloro substituent acts as a leaving group, allowing for the introduction of a two-carbon side chain that can be subsequently converted to the acetic acid group. The choice between these precursors often depends on factors such as availability, cost, and the specific synthetic route being employed.

The preparation of these precursors for the main reaction typically involves ensuring their purity and dryness, as the presence of impurities or moisture can negatively impact the reaction yield and the purity of the final product.

A prevalent method for the synthesis of this compound involves the reaction of a suitable precursor with a reagent that can introduce the acetic acid side chain. For instance, starting from 1-chloro-2,6-dinitrobenzene, a common approach is the nucleophilic aromatic substitution reaction with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. The resulting diester is then hydrolyzed and decarboxylated to yield the desired product.

Alternatively, when starting from 2,6-dinitrotoluene, the synthesis can proceed through the oxidation of the methyl group to a carboxylic acid, followed by chain extension. However, a more direct approach involves the deprotonation of the methyl group using a strong base to form a carbanion, which can then react with a suitable electrophile to introduce the rest of the acetic acid functionality.

Catalytic systems are not always a central feature of these conventional syntheses, which often rely on stoichiometric reagents. However, in some variations, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases, potentially improving reaction rates and yields.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound on a laboratory scale. Key parameters that are often fine-tuned include reaction temperature, reaction time, and the choice of solvent. For example, in the reaction of 1-chloro-2,6-dinitrobenzene with diethyl malonate, the temperature needs to be carefully controlled to prevent side reactions, and the reaction time must be sufficient to ensure complete conversion.

The stoichiometry of the reactants is another critical factor. Using a slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of byproducts and complicate the purification process.

Purification of the crude product is typically achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of the recrystallization solvent is critical for obtaining a highly pure product. Column chromatography can also be employed for purification, particularly when dealing with complex mixtures or for achieving very high purity.

Table 1: Key Parameters in Conventional Synthesis of this compound

ParameterTypical Conditions/ConsiderationsImpact on Yield and Purity
Precursor 2,6-Dinitrotoluene or 1-Chloro-2,6-dinitrobenzeneChoice affects the synthetic route and reaction conditions.
Reagents Diethyl malonate, Sodium ethoxide, Strong basesStoichiometry and purity of reagents are critical.
Solvent Ethanol, Dimethylformamide (DMF)Affects solubility of reactants and reaction temperature.
Temperature Varies depending on the specific reaction; requires careful control.Influences reaction rate and formation of byproducts.
Reaction Time Monitored to ensure completion of the reaction.Insufficient time leads to low yield; excessive time can cause degradation.
Purification Recrystallization, Column chromatographyEssential for removing impurities and obtaining a high-purity product.

Development of Novel and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel approaches for the synthesis of this compound that align with the principles of green chemistry.

The principles of green chemistry provide a framework for designing synthetic routes that are safer, more efficient, and have a reduced environmental impact. In the context of synthesizing this compound, this involves several key considerations.

One of the primary goals is to reduce the use of hazardous solvents and reagents. This could involve exploring the use of greener solvents, such as water or ionic liquids, or developing solvent-free reaction conditions. Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. This can be achieved by designing reactions that minimize the formation of byproducts.

Furthermore, the use of catalytic reagents is preferred over stoichiometric reagents, as catalysts can be used in small amounts and can often be recycled and reused. Energy efficiency is also a key aspect, with a focus on conducting reactions at ambient temperature and pressure whenever possible.

To enhance reaction rates and improve energy efficiency, non-conventional activation methods such as microwave irradiation and photochemical techniques are being explored for the synthesis of organic compounds, including nitroaromatic derivatives.

Microwave-assisted organic synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of this technology to the synthesis of other nitroaromatic compounds suggests its potential applicability.

Photochemical synthesis, which utilizes light to initiate chemical reactions, offers another avenue for green synthesis. Photochemical reactions can often be carried out at room temperature and can provide access to unique reaction pathways that are not accessible through thermal methods. The application of photochemical methods to the synthesis of this compound could potentially involve the light-induced functionalization of a suitable precursor.

Table 2: Comparison of Conventional and Novel Synthetic Approaches

FeatureConventional SynthesisNovel/Sustainable Synthesis
Solvents Often relies on volatile organic solvents.Aims for greener solvents or solvent-free conditions.
Reagents Frequently uses stoichiometric and sometimes hazardous reagents.Prefers catalytic and less hazardous reagents.
Energy Typically requires prolonged heating.Utilizes energy-efficient methods like microwave irradiation.
Waste Can generate significant amounts of waste.Designed to minimize waste and maximize atom economy.
Reaction Time Often requires several hours.Can be significantly reduced, sometimes to minutes.

Continuous Flow Chemistry and Microreactor Applications

The synthesis of nitroaromatic compounds, a critical class of intermediates in the pharmaceutical and chemical industries, is often challenged by significant safety risks and poor selectivity in traditional batch reactors. rsc.orgresearchgate.net The nitration process is typically highly exothermic, and the use of mixed acids (HNO₃ and H₂SO₄) can lead to thermal runaway and the formation of potentially explosive byproducts. rsc.orgacs.org Continuous flow chemistry, utilizing microreactors or continuous stirred tank reactors (CSTRs), has emerged as a transformative technology to mitigate these risks by offering superior control over reaction parameters. acs.orgflinders.edu.aursc.org

While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles are directly applicable from related processes. Aromatic nitration reactions benefit immensely from the high surface-to-volume ratio and efficient heat transfer inherent in microreactors, allowing for precise temperature control and minimizing the formation of over-nitrated impurities. acs.orgresearchgate.net This enhanced control makes flow chemistry particularly suitable for reactions that are difficult to manage on an industrial scale in batch mode. researchgate.net

Research into the continuous nitration of various aromatic substrates demonstrates the viability of this approach. For instance, a modular microreactor platform has been successfully used for the nitration of 4-fluoro-2-methoxyaniline, a key step in the synthesis of a pharmaceutical building block. acs.org This system allowed for the investigation of both kinetically controlled and mass-transfer-limited nitration regimes, generating crucial data for process scale-up. acs.org Similarly, an efficient and safe continuous-flow process was developed for the mononitration of compounds like nitro-p-xylene and nitro-chlorobenzene, achieving high yields and excellent selectivity. rsc.orgresearchgate.net This process utilized microreaction modules in series to overcome reaction equilibrium, demonstrating the robustness of the technology. rsc.org

The application of CSTRs in series has also proven effective for scalable, high-yielding, and robust continuous nitration processes, enabling superior temperature management and reducing risks associated with salt formation. acs.org Such a setup could be envisioned for the dinitration of phenylacetic acid, providing a safer and more efficient alternative to conventional batch methods.

Table 1: Analogous Continuous Flow Nitration Processes
SubstrateReactor TypeKey ConditionsYieldReference
4-Fluoro-2-methoxyanilineModular MicroreactorFuming H₂SO₄, fuming HNO₃, Acetic Acid94% acs.org
p-XyleneMicroreactorH₂SO₄/HNO₃, 60 °C, 29s residence time94.6% rsc.org
o-XyleneMicroreactorH₂SO₄/HNO₃, 78 °C, 29s residence time97.6% rsc.org
ChloroanilineMicrochannel ReactorMixed Acid (HNO₃/H₂SO₄), 50-110 °C>92% (product content) google.com

Regioselective and Stereoselective Synthesis of Analogues (if applicable)

The synthesis of analogues of this compound can be approached through various regioselective and stereoselective strategies to introduce diverse functionalities and control spatial arrangement.

Regioselective Synthesis: Controlling the position of substituents on the phenyl ring is a fundamental challenge in synthetic chemistry. For analogues of phenylacetic acid, modern catalytic methods offer precise control. A highly regioselective palladium-catalyzed ortho-olefination of phenyl acetic esters via C–H bond activation has been developed. acs.org This protocol tolerates a wide variety of phenyl acetic esters and olefins, providing a direct route to ortho-functionalized aromatic compounds. acs.org Such a strategy could be employed to synthesize precursors that, upon subsequent nitration, would yield specifically substituted dinitrophenylacetic acid analogues.

Furthermore, gold-catalyzed reactions have shown utility in the regioselective synthesis of complex heterocyclic systems from phenylacetic acid derivatives. For example, the cycloisomerization of 2-alkynyl-substituted phenylacetic acids can be controlled to favor the formation of 6-exo-dig cyclization products over 7-endo-dig products. mdpi.com

Stereoselective Synthesis: The creation of chiral centers with specific stereochemistry is crucial in medicinal chemistry. Analogues of this compound containing stereocenters can be accessed via asymmetric synthesis. A notable example is the stereoselective synthesis of functionalized 2,5-disubstituted benzazepines starting from [4-hydroxy-3-(methyloxy)phenyl]acetic acid. thieme-connect.comresearchgate.net The key step involves a stereoselective addition of cyanide to a 3-benzazepine intermediate, resulting in a 15:1 trans/cis mixture of diastereomers in high yield. thieme-connect.com The resulting aminomethyl benzazepine template provides a handle for further diversification, demonstrating how a phenylacetic acid scaffold can be elaborated into complex, stereodefined molecules. thieme-connect.com

Table 2: Example of Stereoselective Synthesis of a Phenylacetic Acid Analogue
Starting Material ClassKey ReactionProduct ClassDiastereomeric Ratio (trans/cis)YieldReference
Substituted Phenylacetic AcidStereoselective cyanide addition to a dihydro-1H-3-benzazepine intermediate2-Carbonitrile-5-phenyl benzazepine15:183% thieme-connect.com

Scalability Considerations for Research and Development Purposes

Scaling up the synthesis of dinitro-aromatic compounds like this compound from the laboratory to research and development (R&D) or pilot-plant quantities presents significant challenges, primarily related to safety and process control. acs.orgnumberanalytics.com Nitration reactions are notoriously exothermic, with heats of reaction ranging from -73 to -253 kJ/mol, posing a substantial risk of thermal runaway in large-scale batch reactors. rsc.orgacs.org

The primary considerations for scaling up nitration processes include:

Heat Management: Effective heat removal is critical to prevent dangerous temperature increases that can lead to side reactions or decomposition. numberanalytics.com

Mixing Efficiency: Many nitration reactions involve multiphase systems (e.g., solid-liquid-liquid), where mass transfer limitations can affect reaction kinetics and product selectivity. acs.org

Process Safety: The formation of unstable or potentially explosive intermediates and byproducts requires robust safety protocols and process controls. rsc.orgacs.org

Continuous flow processing is a key enabling technology for overcoming these scalability hurdles. acs.org By maintaining a small reaction volume at any given time, flow reactors offer inherently safer operation. The superior heat and mass transfer characteristics allow for aggressive reaction conditions that would be unsafe in batch, often leading to higher throughput and yields. acs.orgresearchgate.net

Successful scale-up of nitration has been demonstrated for various pharmaceutical intermediates and other fine chemicals. One study detailed the design of a CSTR flow process that could process over 10 kg of a substrate in a pilot plant. acs.org Another effort scaled up the continuous production of nitro-p-xylene and nitro-o-xylene to a throughput of over 800 g/h, with yields consistent with or even better than small-scale experiments, highlighting the industrial potential. rsc.org The development of a pilot-plant scale synthesis for the insensitive high explosive 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO) further underscores that complex, multi-step syntheses involving nitration can be successfully scaled. researchgate.net

Table 3: Examples of Scaled-Up Continuous Nitration Processes
ProductScaleReactor SystemThroughput/OutputReference
Pharmaceutical IntermediatePilot PlantTubular Flow Reactor / CSTRs in series>10 kg processed acs.org
Nitro-p-xylenePilot PlantMicroreactors809 g/h rsc.org
Nitro-o-xylenePilot PlantMicroreactors835 g/h rsc.org
2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPZO)Pilot PlantBatch Reactors (multi-step)17.1 kg starting material batch size researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity at the Aromatic Ring System

The presence of two nitro substituents profoundly alters the typical reactivity of the benzene (B151609) ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

Aromatic rings typically undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org However, the rate of this reaction is highly sensitive to the nature of the substituents already present. Substituents that withdraw electron density from the ring decrease its nucleophilicity and, consequently, its reactivity toward electrophiles. makingmolecules.com

The nitro group is a potent deactivating group due to its strong electron-withdrawing properties, which operate through both inductive and resonance effects. nih.gov In 2-(2,6-dinitrophenyl)acetic acid, the presence of two nitro groups severely depletes the electron density of the aromatic ring, making it extremely unreactive towards electrophilic attack. stackexchange.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, which are common for benzene, would require exceptionally harsh conditions to proceed and are generally not feasible for such a highly deactivated system. minia.edu.egmasterorganicchemistry.com The positions ortho and para to the nitro groups are the most deactivated, meaning any improbable electrophilic attack would be directed to the positions meta to both nitro groups (C4 and C5). stackexchange.com

Nucleophilic Aromatic Substitution Pathways

While the electron-deficient nature of the ring hinders electrophilic attack, it facilitates nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is characteristic of aromatic rings bearing powerful electron-withdrawing groups, especially those positioned ortho and/or para to a suitable leaving group. masterorganicchemistry.comopenstax.org In such systems, a nucleophile attacks the electron-poor ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, before the leaving group is expelled. openstax.org

For this compound itself, a SNAr reaction is not directly applicable as there is no adequate leaving group (like a halide) on the ring. However, if a derivative, such as 2-(4-chloro-2,6-dinitrophenyl)acetic acid, were considered, it would be highly susceptible to nucleophilic attack. The nitro groups at positions 2 and 6 would effectively stabilize the negative charge of the Meisenheimer complex formed when a nucleophile attacks the carbon bearing the chlorine atom (C4). wikipedia.orgyoutube.com This stabilization is crucial for the SNAr mechanism to proceed. masterorganicchemistry.com While some research suggests that prototypical SNAr reactions may proceed through concerted mechanisms, the two-step addition-elimination pathway via a Meisenheimer complex is the generally accepted model for systems with strong electron-withdrawing groups like the nitro group. nih.gov

Influence of Nitro Groups on Ring Reactivity

The two nitro groups are the primary determinants of the aromatic ring's reactivity in this compound. Their influence can be summarized as follows:

Strong Electron Withdrawal : The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This effect stems from the high electronegativity of the nitrogen and oxygen atoms (inductive effect) and the ability of the nitro group to delocalize the ring's π-electrons onto itself (resonance effect).

Deactivation towards Electrophiles : By significantly reducing the electron density of the benzene ring, the two nitro groups make the ring a very poor nucleophile, thus deactivating it towards attack by electrophiles. wikipedia.orgmakingmolecules.com

Activation towards Nucleophiles : Conversely, the severe electron deficiency makes the ring carbons electrophilic and susceptible to attack by strong nucleophiles, provided a good leaving group is present. wikipedia.orgmasterorganicchemistry.com The nitro groups are essential for stabilizing the negatively charged Meisenheimer intermediate, which is the key step in the SNAr pathway. openstax.org The stabilization is most effective when the nitro groups are ortho or para to the site of nucleophilic attack. openstax.org

Transformations Involving the Carboxyl Functionality

The carboxylic acid group of this compound undergoes typical reactions such as esterification and amidation. Its reduction and decarboxylation pathways are also of mechanistic interest.

Esterification and Amidation Reactions

The conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental reactions in organic synthesis. These transformations typically require the activation of the carboxyl group to facilitate attack by a nucleophile (an alcohol for esters, an amine for amides).

Common methods for esterification include Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or the use of coupling reagents. organic-chemistry.org For a substrate like this compound, coupling reagents offer a mild and efficient alternative. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol or amine. nih.gov

Below is a table of common coupling reagents used for esterification and amidation reactions.

Reagent ClassExample ReagentNameApplication
CarbodiimidesEDCIN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideAmidation, Esterification
Phosphonium (B103445) SaltsBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateAmidation
Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateAmidation
OtherNDTP5-Nitro-4,6-dithiocyanatopyrimidineEsterification, Amidation nih.gov
Acid Halide FormationSOCl₂Thionyl chlorideForms an acyl chloride intermediate for reaction with nucleophiles

The NDTP reagent, for instance, has been shown to be effective for the rapid and high-yield synthesis of esters from a wide range of carboxylic acids and alcohols under mild conditions. nih.gov It mediates the formation of an acyl thiocyanate (B1210189) intermediate, which is highly reactive towards nucleophiles. nih.gov

Reduction and Decarboxylation Pathways

The functional groups of this compound present multiple sites for reduction. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2,6-dinitrophenyl)ethanol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. ncert.nic.in It is important to note that LiAlH₄ can also reduce aromatic nitro groups to azo compounds, while other reagents like iron in acidic media or catalytic hydrogenation are commonly used to reduce nitro groups to amines. wikipedia.orgcommonorganicchemistry.com Selective reduction of one group in the presence of the other would require careful choice of reagents and reaction conditions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. The photodecarboxylation of nitrophenylacetate ions has been studied, revealing that the reaction proceeds through the formation of a nitrobenzyl anion intermediate. acs.org A study on various nitrophenylacetate isomers found that while the meta- and para-nitro isomers decarboxylate readily upon photolysis with high quantum yields (approx. 0.6), the ortho-nitro structures, such as 2,4-dinitrophenylacetate ion, are significantly more stable, with a quantum yield of only 0.04. acs.org This suggests that this compound would be relatively resistant to photodecarboxylation. Other methods for decarboxylation of arylacetic acids often involve oxidative pathways or require specific catalysts under thermal conditions. ias.ac.inrwth-aachen.de

Chemistry of the Methylene (B1212753) Bridge (Alpha-Carbon)

The methylene bridge, or alpha-carbon, in this compound is a key site of chemical reactivity. Its behavior is largely dictated by the powerful electron-withdrawing effects of the adjacent dinitrophenyl ring.

The protons attached to the alpha-carbon of this compound are notably acidic for a carbon acid. libretexts.org This increased acidity is a direct consequence of the two nitro groups at the ortho positions of the phenyl ring. These groups exert a strong electron-withdrawing inductive and resonance effect, which stabilizes the conjugate base, a carbanion, formed upon deprotonation. libretexts.org

The generation of this carbanion is readily achieved by treatment with a base. The resulting negative charge on the alpha-carbon is delocalized into the aromatic ring, a stabilizing factor that facilitates its formation. This resonance stabilization makes the carbanion of this compound a relatively stable and useful intermediate in organic synthesis. The dual role of 2,4-dinitrophenylacetic acid as both an analyte and a self-indicator in acid-base titrations highlights the distinct acidity of the alpha-protons, which can be deprotonated after the carboxylic proton. sapub.org

Table 1: Factors Influencing Alpha-Proton Acidity

FactorDescription
Inductive Effect The electronegative nitro groups pull electron density away from the alpha-carbon, making the C-H bond more polarized and easier to break.
Resonance Effect The negative charge of the carbanion is delocalized over the dinitrophenyl ring, spreading the charge and increasing stability.
Hybridization The carbanion adopts a more sp²-like character, which also contributes to its stability.

The nucleophilic carbanion generated from this compound is a versatile intermediate for forming new carbon-carbon bonds.

Alkylation: The carbanion can readily react with alkyl halides in a nucleophilic substitution reaction. This process attaches an alkyl group to the alpha-carbon, providing a route to a variety of substituted dinitrophenylacetic acid derivatives.

Acylation: The reaction of the carbanion with acylating agents, such as acid anhydrides or acyl chlorides, leads to the formation of β-keto esters. This transformation is a valuable tool for constructing more complex molecular frameworks. organic-chemistry.orgmdpi.com

Condensation Reactions: The carbanion can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. For instance, it can act as a nucleophile in aldol-type or Knoevenagel condensations to form α,β-unsaturated carboxylic acid derivatives. siue.edu

The reactivity of the methylene bridge is a fine balance of both steric and electronic influences.

Electronic Effects: The dominant electronic effect comes from the two ortho-nitro groups. Their powerful electron-withdrawing nature is the primary reason for the high acidity of the alpha-protons and the stability of the corresponding carbanion. This electronic pull activates the methylene group for reactions involving deprotonation.

Steric Effects: The bulky nitro groups at the ortho positions create steric hindrance around the methylene bridge. This can impede the approach of large or bulky reagents, potentially slowing down reaction rates or influencing the stereochemical outcome of reactions at the alpha-carbon. rsc.org

Redox Chemistry of the Nitro Groups

The nitro groups are not only pivotal in influencing the acidity of the alpha-protons but are also reactive sites themselves, particularly in reduction reactions.

The reduction of the nitro groups in this compound can proceed through various pathways to yield a range of nitrogen-containing products. The complete reduction leads to the formation of amino groups (-NH₂).

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a widely used and often very effective method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are used in the presence of hydrogen gas to convert the nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid) is a classic and reliable method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

The reduction is a stepwise process. The nitro group is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). nih.govacs.org Under certain conditions, it is possible to isolate these intermediates.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsProduct
H₂, Pd/CHydrogen gas, catalystAmine
Fe, HClAcidic mediumAmine
Sn, HClAcidic mediumAmine
Zn, NH₄ClAqueous solutionHydroxylamine
Na₂S₂O₄Sodium dithioniteAmine

Stability: The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic aromatic substitution. However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups. The presence of multiple nitro groups can also contribute to the thermal instability of the compound.

Reactivity: As discussed, the nitro groups are key to the acidity of the methylene protons. The reduction of these groups to amino groups dramatically alters the molecule's electronic character. The resulting amino groups are electron-donating, which activates the aromatic ring towards electrophilic substitution and fundamentally changes the compound's reactivity profile. masterorganicchemistry.com This transformation from an electron-poor to an electron-rich aromatic system opens up a wide range of possibilities for further chemical modifications.

Thermal and Photochemical Degradation Studies

Extensive literature searches did not yield specific studies on the thermal and photochemical degradation of this compound. While research is available for structurally related compounds such as other dinitrophenol derivatives and nitrated phenylacetic acids, no detailed research findings or data tables focusing solely on the thermal or photochemical breakdown of this compound could be located.

Therefore, information regarding its degradation pathways, the identity of its decomposition products under heat or light, and the mechanisms of these processes are not available in the current scientific literature based on the conducted searches.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Studies

Synthesis of Carboxyl Derivatives: Esters, Amides, and Anhydrides

Modification of the carboxylic acid moiety is a primary and highly accessible strategy for probing SAR. The polarity, hydrogen bonding capability, and steric bulk of this group can be systematically altered through conversion to esters, amides, and anhydrides, which can significantly impact a molecule's interaction with biological targets and its pharmacokinetic properties.

Esters: Esterification of 2-(2,6-dinitrophenyl)acetic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a classic approach. researchgate.netgoogle.commdpi.com Given the equilibrium nature of this reaction, the use of a large excess of the alcohol or the removal of water is necessary to drive the reaction towards the ester product. researchgate.netgoogle.com For more sensitive alcohols or to avoid harsh acidic conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. acs.org Alternatively, coupling agents commonly used in amide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate ester formation. unimi.it

Amides: Amide synthesis offers a versatile route to a wide array of derivatives by varying the amine component. The most prevalent method involves the activation of the carboxylic acid with a peptide coupling reagent, followed by the addition of a primary or secondary amine. spirochem.comacs.org This approach is highly efficient and proceeds under mild conditions, preserving the integrity of other functional groups. spirochem.com A vast number of coupling reagents are available, broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, COMU). unimi.itspirochem.comresearchgate.net The choice of reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be optimized to maximize yield and minimize side reactions such as racemization if chiral amines are used. unimi.itacs.org Another fundamental route is the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with an amine in what is known as the Schotten-Baumann reaction.

Anhydrides: Symmetrical anhydrides of this compound can be prepared by treating the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) or by reacting the corresponding acyl chloride with a carboxylate salt. jove.comnih.gov Mixed anhydrides can be formed by reacting the carboxylic acid with another acyl chloride or chloroformate. nih.gov While anhydrides are generally highly reactive and may serve as intermediates for further derivatization, they can also be evaluated as part of an SAR study.

Derivative TypeReagents and ConditionsKey Features
Esters Fischer Esterification: Alcohol (R-OH), cat. H₂SO₄, heat.Equilibrium reaction; requires excess alcohol or water removal. researchgate.netgoogle.com
Acyl Chloride Route: 1. SOCl₂ or (COCl)₂; 2. R-OH, pyridine.High reactivity; suitable for a wide range of alcohols. acs.org
DCC Coupling: R-OH, DCC, cat. DMAP.Mild conditions; useful for acid-sensitive substrates. unimi.it
Amides Carbodiimide Coupling: Amine (R₂NH), EDC or DCC, HOBt.Common in peptide synthesis; HOBt suppresses side reactions. spirochem.comacs.org
Uronium/Phosphonium Coupling: Amine (R₂NH), HATU or PyBOP, DIPEA.High efficiency and fast reaction times, even for hindered amines. unimi.itresearchgate.net
Acyl Chloride Route: 1. SOCl₂; 2. Amine (R₂NH).Robust and widely applicable method.
Anhydrides Dehydration: Acetic Anhydride, heat.Forms symmetrical anhydrides via anhydride exchange. nih.gov
Acyl Chloride Route: Acyl Chloride, Carboxylate Salt (RCOO⁻Na⁺).Allows for the synthesis of both symmetrical and mixed anhydrides.

Functionalization and Modification of the Aromatic Nucleus

The dinitrophenyl ring is a key feature of the molecule, and its electronic properties and substitution pattern are critical determinants of biological activity. The two nitro groups strongly deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr). sciencemadness.orgacs.orgnih.govnih.gov

Selective reduction of one nitro group to yield 2-(2-amino-6-nitrophenyl)acetic acid or complete reduction to 2-(2,6-diaminophenyl)acetic acid can be achieved using various reagents. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. researchgate.netwikipedia.org Chemical reducing agents also provide excellent alternatives, often with different chemoselectivity. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are widely used for the reduction of aromatic nitro compounds to anilines. researchgate.netwikipedia.org Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can sometimes be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org The resulting amino groups can be further derivatized, for example, through acylation or alkylation, to expand the chemical diversity.

Nucleophilic Aromatic Substitution (SNAr): The presence of two nitro groups ortho to the side chain makes the aromatic ring highly electron-deficient and thus susceptible to SNAr reactions, should a suitable leaving group be present on the ring. sciencemadness.orgnih.gov While the nitro groups themselves are poor leaving groups, if analogues of this compound containing a halogen (e.g., fluorine or chlorine) at the 4-position were synthesized, this halogen would be highly activated for displacement by various nucleophiles (e.g., amines, alkoxides, thiolates). nih.govnrochemistry.com This strategy allows for the introduction of a wide range of functional groups onto the aromatic core. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govnih.gov

Modification TypeReagents and ConditionsResulting Structure(s)Notes
Nitro Group Reduction (Partial) Na₂S or Na₂S₂O₄ in aqueous alcohol.2-(2-Amino-6-nitrophenyl)acetic acidCan provide selectivity for mono-reduction. wikipedia.org
Nitro Group Reduction (Complete) H₂/Pd-C, Ethanol or Acetic Acid.2-(2,6-Diaminophenyl)acetic acidA common and clean method for complete reduction. researchgate.net
Fe or Zn or SnCl₂, aq. HCl, heat.2-(2,6-Diaminophenyl)acetic acidClassical metal-in-acid reduction. wikipedia.org
SNAr (Hypothetical) Nucleophile (e.g., R₂NH, RO⁻) on a 4-halo substituted analogue.2-(4-Substituted-2,6-dinitrophenyl)acetic acidRequires a precursor with a good leaving group (e.g., F, Cl) on the ring. nih.govsciencemadness.org

Alterations of the Aliphatic Chain and Alpha-Carbon Substituents

Modifying the two-carbon linker between the phenyl ring and the carboxyl group allows for the exploration of steric and conformational requirements of the target binding site. Key strategies include substitution at the alpha-carbon and homologation of the chain.

Alpha-Carbon Functionalization: The alpha-carbon of this compound is activated by both the adjacent phenyl ring and the carboxyl group, making its protons acidic and amenable to deprotonation to form an enolate. This enolate can then react with various electrophiles.

α-Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide (R-X) can introduce an alkyl group at the alpha-position. nih.gov This strategy allows for the introduction of steric bulk and can be used to probe for specific hydrophobic interactions in a binding pocket. The strong electron-withdrawing effect of the dinitrophenyl group would be expected to increase the acidity of the α-protons, potentially allowing for the use of milder bases.

α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction provides a method for the selective α-halogenation (bromination or chlorination) of carboxylic acids. unimi.itjove.com The reaction typically involves treating the carboxylic acid with Br₂ or Cl₂ in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). jove.com The resulting α-halo acid is a versatile intermediate for further nucleophilic substitution reactions.

Chain Homologation: Extending the aliphatic chain by one or more methylene (B1212753) units can assess the importance of the distance and relative orientation between the aromatic ring and the carboxylate. The Arndt-Eistert synthesis is a classic and effective method for one-carbon homologation of a carboxylic acid. acs.org This multi-step sequence involves:

Conversion of the starting carboxylic acid to its acyl chloride.

Reaction of the acyl chloride with diazomethane (B1218177) to form an α-diazoketone.

A metal-catalyzed (typically Ag₂O) or photochemical Wolff rearrangement of the diazoketone to form a ketene (B1206846).

Trapping of the ketene with a nucleophile. If water is used, the homologous carboxylic acid, 3-(2,6-dinitrophenyl)propanoic acid, is formed. acs.org

Rational Design and Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation of this compound, the synthesis of conformationally restricted analogues is a powerful strategy. By locking the rotatable bonds of the side chain into a more rigid cyclic framework, it is possible to determine the spatial arrangement required for optimal interaction with a biological target.

A common approach for constraining the phenylacetic acid scaffold is through intramolecular cyclization to form fused ring systems, such as indanones or tetralones. This is typically achieved via an intramolecular Friedel-Crafts acylation reaction. For example, the homologated 3-(2,6-dinitrophenyl)propanoic acid (prepared via Arndt-Eistert synthesis as described in 4.3) could potentially be cyclized. Treatment with a strong acid or Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), could promote the electrophilic attack of the activated carboxyl group onto the aromatic ring, followed by dehydration, to yield a 4,7-dinitro-1-indanone derivative.

Similarly, if a two-carbon homologation were performed to produce 4-(2,6-dinitrophenyl)butanoic acid, a similar intramolecular Friedel-Crafts reaction could lead to the formation of a 5,8-dinitro-1-tetralone derivative. The strong deactivating effect of the two nitro groups would make this intramolecular cyclization challenging, likely requiring harsh reaction conditions. An alternative would be to perform the cyclization on a less deactivated precursor (e.g., a phenylbutanoic acid) and introduce the nitro groups at a later stage in the synthesis. The synthesis of these rigid analogues provides valuable tools for mapping the topology of the target's binding site.

Methodologies for Combinatorial Synthesis and Parallel Derivatization

To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate large libraries of related compounds. These approaches are particularly well-suited for derivatizing the carboxylic acid moiety into a library of amides or esters.

Solution-Phase Parallel Synthesis: This technique involves running multiple, discrete reactions simultaneously, often in multi-well plates (e.g., 24- or 96-well formats). spirochem.com For creating an amide library, an array of different amines can be reacted with this compound under standardized coupling conditions (e.g., using HATU or a similar coupling reagent). nih.gov After the reaction, purification can be streamlined using techniques like solid-phase extraction (SPE) or automated flash chromatography. This method allows for the synthesis of sufficient quantities of each compound for biological screening while significantly accelerating the library generation process compared to traditional sequential synthesis.

Solid-Phase Organic Synthesis (SPOS): In SPOS, the starting molecule is covalently attached to a solid support (a polymer resin). The molecule is then subjected to a series of reactions, with excess reagents and byproducts being easily washed away after each step. For this compound, the molecule could be anchored to a resin via its carboxyl group. Subsequent modifications, such as reduction of the nitro groups and acylation of the resulting amines, could be performed on the solid support. Finally, the derivatized molecule is cleaved from the resin to yield the purified product. While more technically demanding to set up, SPOS is extremely powerful for generating large and complex libraries with high purity.

These high-throughput synthesis strategies enable a broad and systematic investigation of the chemical space around the this compound scaffold, accelerating the identification of analogues with improved activity profiles.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. For 2-(2,6-dinitrophenyl)acetic acid, these methods can elucidate its electronic structure, which is key to understanding its behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the acetic acid moiety, and the orientation of the nitro groups.

Table 1: Predicted Geometrical Parameters for a Dinitrophenyl Derivative This table presents theoretical data for a related dinitrophenyl compound, illustrating the types of parameters obtained from geometry optimization.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (nitro) 1.47 O-N-O 124.0
C-C (ring-CH2) 1.52 C-C-C (ring) 120.0
C=O (acid) 1.21 O-C-O (acid) 123.0
C-O (acid) 1.35 C-C-O (acid) 112.0

Data is hypothetical and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. libretexts.org

For this compound, the presence of two strongly electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. researchgate.netbohrium.com The LUMO is expected to be localized primarily on the dinitrophenyl ring system. researchgate.net The HOMO, in contrast, would likely have significant contributions from the carboxyl group. The energy of the HOMO is related to the molecule's nucleophilicity, while the LUMO energy is related to its electrophilicity. pku.edu.cn The large HOMO-LUMO gap anticipated for this compound would suggest a relatively stable molecule, but the low-lying LUMO points to its potential as an electrophile in reactions.

Table 2: Calculated Frontier Orbital Energies for a Related Nitroaromatic Compound

Orbital Energy (eV)
HOMO -7.5
LUMO -3.2
HOMO-LUMO Gap 4.3

Data is illustrative and based on typical values for similar compounds calculated by DFT methods. researchgate.net

Quantum mechanical calculations can accurately predict various spectroscopic parameters. For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net For this compound, the protons on the aromatic ring are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the two nitro groups. The methylene (B1212753) protons of the acetic acid group would also be influenced by the anisotropic effect of the nearby aromatic ring and nitro groups. A study on N-alkyl-2,6-dinitroanilines showed that the presence of two ortho nitro groups causes an anomalous upfield shift for the "inner" methylene group protons compared to their 2,4-dinitro counterparts. scispace.com

IR Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of bands in an experimental infrared (IR) spectrum. scielo.br For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro groups (typically found in the regions of 1350 cm⁻¹ and 1530 cm⁻¹, respectively), the carbonyl (C=O) stretch of the carboxylic acid (around 1700-1750 cm⁻¹), and various C-H and C-C stretching and bending modes. scielo.brderpharmachemica.com The NIST database contains an IR spectrum for the related 2,4-dinitrophenylacetic acid, which shows these characteristic bands. nist.govnist.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for Dinitrophenyl Compounds

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
NO₂ asymmetric stretch 1540 1533
NO₂ symmetric stretch 1355 1345
C=O stretch 1720 1710

Data is a generalized representation from studies on similar nitroaromatic compounds. scielo.br

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of this compound in different environments. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can observe how the solvent influences its conformation and dynamics. acs.orgbohrium.com

The interactions between the solute and solvent, such as hydrogen bonding between the carboxylic acid group and water molecules, can significantly affect the conformational preferences of the molecule. bohrium.com The rate of certain reactions can be dramatically affected by the solvent, as seen in studies of phenols where the presence of alcohols can facilitate ionization. acs.org For instance, the acidity of acetic acid in aqueous solution has been studied using combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the solute with high-level QM and the solvent with classical mechanics, providing a more accurate picture of solvation effects. nih.gov Such studies on this compound could reveal the stability of different conformers in solution and the dynamics of their interconversion.

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. According to transition state theory, the rate of a reaction is determined by the free energy difference between the reactants and the transition state (the activation energy). diva-portal.orgacs.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to calculate the energy profile. For example, the synthesis of a related compound, 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, was studied, and its structure was confirmed through various techniques including 3D molecular modeling. nih.gov The mechanism of acyl transfer reactions involving 2,4-dinitrophenyl esters has been shown to proceed through a stepwise addition-elimination mechanism, where the nucleophilic attack is often the rate-determining step. mdpi.com By calculating the energies of the proposed intermediates and transition states, one can determine the most likely reaction pathway and the rate-determining step. walisongo.ac.idunilag.edu.ng

Quantitative Structure-Activity Relationships (QSAR) Modeling for Chemical Systems (non-biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific activity or property. niscpr.res.inmdpi.com In a non-biological context, this could be a chemical property like acidity (pKa) or reactivity in a certain chemical reaction.

To build a QSAR model for a series of substituted dinitrophenylacetic acids, one would first calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. niscpr.res.inmdpi.com Then, using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical equation is derived that correlates these descriptors with the observed activity. niscpr.res.in For example, a QSAR study on substituted acetic acids successfully modeled their pKa values using the most positive charge on the acidic hydrogen and the most negative charge on the carboxylic oxygen as descriptors. niscpr.res.in A similar approach could be applied to predict the reactivity of this compound and its derivatives in various chemical systems, providing a predictive tool for designing new molecules with desired properties.

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in organic chemistry, offering powerful tools for compound design, property prediction, and synthesis planning. ijsetpub.com While specific applications of these technologies to this compound are not extensively documented in dedicated studies, the principles and methodologies are broadly applicable. The following sections explore how ML and AI can be leveraged to understand and design compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. chemrxiv.org These models are fundamental in predictive chemistry and are increasingly powered by machine learning algorithms.

For nitroaromatic compounds, including dinitrophenyl derivatives, QSAR models have been developed to predict toxicological endpoints. mdpi.comresearchgate.net For instance, studies have used various molecular descriptors to build models that can estimate the toxicity of nitroaromatics to organisms like Tetrahymena pyriformis. nih.gov These models often rely on descriptors related to hydrophobicity, electrostatics, and molecular size to make predictions. mdpi.com Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), are employed to build these predictive models. chemrxiv.orgnih.gov

Similarly, QSPR models can predict a range of physicochemical properties. chemrxiv.org For this compound, a QSPR model could predict properties like its acid dissociation constant (pKa), solubility, and melting point based on its structural features. amazonaws.comacs.orgchemrxiv.org The development of such models involves curating a dataset of related compounds with known properties and then training an ML algorithm to recognize the patterns connecting molecular structure to those properties. researchgate.netresearchgate.net

A hypothetical QSPR workflow for predicting the pKa of this compound might involve:

Data Collection: Gathering a dataset of substituted phenylacetic acids with experimentally determined pKa values.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound in the dataset. These could include electronic descriptors (e.g., Hammett constants, partial charges), steric descriptors (e.g., van der Waals volume), and topological descriptors.

Model Training: Using an ML algorithm, such as a neural network or Gaussian process regression, to train a model on the dataset. amazonaws.com

Validation: Testing the model's predictive accuracy on a separate set of compounds not used in the training process.

Prediction: Using the validated model to predict the pKa of this compound.

The table below illustrates the types of data that would be used in such a QSPR study.

Table 1: Illustrative Data for a QSPR Model to Predict pKa

CompoundSubstituentExperimental pKaCalculated Descriptor 1 (e.g., Hammett Constant)Calculated Descriptor 2 (e.g., Molecular Volume)
Phenylacetic acid-H4.310.00139.8 ų
4-Nitrophenylacetic acid4-NO₂3.850.78154.2 ų
2,6-Dinitrophenylacetic acid2,6-(NO₂)₂(Predicted)(Calculated)(Calculated)

Prediction of Synthetic Pathways

AI is also revolutionizing the field of retrosynthesis, the process of planning a chemical synthesis by working backward from the target molecule. chemrxiv.org Machine learning models, particularly those based on deep learning and neural networks, can be trained on vast databases of known chemical reactions. ijsetpub.com These models can then propose plausible synthetic routes for novel compounds like this compound. acs.org

The process typically involves representing molecules as strings of text (SMILES) or as molecular graphs. chemrxiv.org The AI model then learns the "language" of chemical reactions and can predict the reactants that would lead to a given product. chemrxiv.org This can significantly accelerate the discovery and optimization of synthetic routes. mdpi.comresearchgate.net

Generative Models for Novel Compound Design

Generative models, a class of AI algorithms, can be used to design new molecules with desired properties. ijsetpub.com These models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), learn the underlying patterns in a dataset of existing molecules and can then generate novel chemical structures.

In the context of this compound, a generative model could be trained on a library of nitroaromatic compounds with known biological activities. The model could then be tasked with generating new molecules that are predicted to have enhanced or specific activities, while also satisfying other constraints such as synthetic accessibility or desirable physicochemical properties. This approach has the potential to accelerate the discovery of new drug candidates and functional materials. tandfonline.com

The table below summarizes the potential applications of AI and ML in the study of this compound.

Table 2: Summary of AI/ML Applications

Application AreaAI/ML TechniquePotential Outcome for this compound
Property PredictionQSAR/QSPR ModelingPrediction of pKa, solubility, toxicity, and other properties. chemrxiv.orgnih.gov
Synthesis PlanningRetrosynthesis ModelsGeneration of efficient and novel synthetic routes. chemrxiv.org
Novel Compound DesignGenerative ModelsDesign of new derivatives with optimized properties. ijsetpub.com

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through various experiments, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the different types of protons and carbons in the molecule. For 2-(2,6-dinitrophenyl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons. The ¹³C NMR would similarly show resonances for the methylene carbon, the carboxylic acid carbon, and the aromatic carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which would confirm the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the methylene proton signals to the methylene carbon signal and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the methylene protons to the carboxylic carbon and the C1 and C2/C6 carbons of the phenyl ring, confirming the attachment of the acetic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which helps in determining the molecule's three-dimensional conformation.

Predicted ¹H and ¹³C NMR Data for this compound Disclaimer: The following data is predicted based on established chemical shift principles and data from analogous compounds, as specific experimental values for this compound are not widely available in published literature.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
-COOH~11-12 (broad s)~170-175H-α → C OOH
-CH₂- (α)~4.0 (s)~35-40H-α → C OOH, C 1, C 2, C 6
H-3 / H-5~8.5 (d)~128-132H-3/5 → C 1, C 4, C 5/3
H-4~7.8 (t)~122-126H-4 → C 2, C 6
C-1-~135-140H-α, H-3/5 → C 1
C-2 / C-6-~148-152H-α, H-4 → C 2/6
C-3 / C-5-~128-132H-4, H-5/3 → C 3/5
C-4-~122-126H-3/5 → C 4

d = doublet, t = triplet, s = singlet

Solid-State NMR for Polymorphic Forms and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid-state environment. This provides insights into the molecular packing and intermolecular interactions within the crystal lattice, which may not be observable in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: IR is highly effective for identifying polar functional groups. In this compound, the carboxylic acid group would produce a very broad O-H stretching band and a strong, sharp carbonyl (C=O) stretching band. The nitro groups (NO₂) would also show characteristic strong asymmetric and symmetric stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying the vibrations of the aromatic ring and the C-C backbone.

Predicted Vibrational Frequencies for this compound Disclaimer: The following data is predicted based on characteristic group frequencies observed in similar nitroaromatic and carboxylic acid compounds.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
-COOHO-H stretch2500-3300Broad, Strong (IR)
Aromatic C-HC-H stretch3000-3100Medium (IR), Strong (Raman)
Aliphatic C-HC-H stretch2850-2960Medium (IR)
-C=OCarbonyl stretch1700-1725Strong (IR)
Aromatic C=CRing stretch1580-1610Medium-Strong
-NO₂Asymmetric stretch1520-1560Very Strong (IR)
-NO₂Symmetric stretch1340-1370Very Strong (IR)

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. researchgate.net For this compound (Molecular Weight: 226.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻). The fragmentation pattern is predictable based on the structure's weakest points. researchgate.net Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). The nitro groups can also be lost as NO₂.

Predicted Mass Spectrometry Fragmentation for this compound Disclaimer: The following data is predicted based on common fragmentation patterns for this class of molecule.

m/z ValueIdentityDescription
226[M]⁺Molecular Ion
181[M-COOH]⁺Loss of the carboxylic acid group
180[M-NO₂]⁺Loss of one nitro group
163[M-COOH-H₂O]⁺Loss of carboxylic acid and water

X-ray Crystallography for Precise Three-Dimensional Molecular and Crystal Structure Determination

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The dinitrophenyl group in the molecule acts as a strong chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within the substituted aromatic ring. The position and intensity of the maximum absorption (λ_max) are sensitive to the substitution pattern on the ring and the solvent used for the analysis. The presence of the two electron-withdrawing nitro groups significantly influences the electronic structure and the resulting UV-Vis spectrum.

Research Applications in Organic Synthesis and Materials Science

2-(2,6-dinitrophenyl)acetic Acid as a Versatile Synthetic Intermediate

The presence of multiple functional groups—a carboxylic acid, an activated methylene (B1212753) group, and nitro-substituted phenyl ring—renders this compound a highly adaptable intermediate in synthetic organic chemistry. These groups serve as reactive handles for constructing a diverse array of molecular architectures.

The structure of this compound is well-suited for building heterocyclic rings, which are core components of many pharmaceuticals and functional materials. The carboxylic acid can be readily converted into esters, amides, or acid hydrazides, which can then participate in cyclization reactions. For instance, derivatives of phenylacetic acid are common starting points for synthesizing heterocycles like 1,3,4-oxadiazoles, triazoles, and thiadiazoles. ijrrr.comheteroletters.org

A notable application involves the incorporation of the 2,6-dinitrophenyl moiety into complex heterocyclic systems like cephalosporins. Certain chromogenic cephalosporin (B10832234) compounds, designed to detect beta-lactamase activity, utilize a 3-(2,6-dinitrostyryl) group, which would be synthesized from a 2,6-dinitrophenylacetaldehyde or a related derivative of the parent acid. google.com In these molecules, the electronic properties of the dinitrophenyl group are crucial for the color-change mechanism upon cleavage of the β-lactam ring. google.com While many examples in the literature utilize the related 2,4-dinitrophenyl isomer for synthesizing benzimidazoles and other heterocycles, the fundamental reactivity principles are shared. ajrconline.orguobaghdad.edu.iq

Table 1: Examples of Heterocyclic Synthesis Using Dinitrophenyl Scaffolds

Starting Material DerivativeReagentsResulting HeterocycleReference
[2-(2,4-Dinitrophenylsulfanyl)benzimidazol-1-yl]acetic acid ethyl esterHydrazine (B178648) Hydrate, Aromatic AldehydesSubstituted bldpharm.comnih.govmedchemexpress.com-oxadiazole-2-thiol ajrconline.org
2-[(2,6-dichloroanilino)phenyl] acetic acidThiosemicarbazide, NaOH1,3,4-Triazole derivative ijrrr.com
3-(2,6-dinitrostyryl)-7-amido-ceph-3-em-4-carboxylic acidβ-lactamase (enzyme)Ring-opened cephalosporin (colored) google.com
Acid HydrazideSubstituted Benzoic Acids, POCl₃2,5-disubstituted-1,3,4-oxadiazole heteroletters.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly valued for their efficiency in building molecular complexity. researchgate.net Similarly, domino reactions involve a sequence of intramolecular transformations triggered by a single event. The activated methylene protons (α-carbon) of this compound, made acidic by the adjacent nitro-substituted ring, make it a potential candidate for reactions like the Knoevenagel condensation, a common step in many MCRs and domino sequences. chim.itnih.gov

While specific literature examples for the 2,6-isomer are scarce, the closely related 2,4-dinitrophenyl hydrazine is a widely used component in MCRs. For example, a four-component reaction of 2,4-dinitrophenyl hydrazine, malononitrile, ethyl acetoacetate, and an aromatic aldehyde can be used to synthesize biologically active dihydropyrano[2,3-c]pyrazole derivatives. nih.govfrontiersin.orgpreprints.org This highlights the utility of the dinitrophenyl scaffold in facilitating complex, one-pot syntheses. The principles of these reactions suggest that this compound could serve as a valuable C2-synthon in similar transformations.

Role in Chemical Biology Research and Probe Development (non-clinical)

In the non-clinical setting of chemical biology, the dinitrophenyl (DNP) group is a well-established motif used in the creation of molecular probes and tags to study biological processes.

The electron-withdrawing power of the two nitro groups on the phenyl ring significantly increases the acidity of the protons on the adjacent methylene carbon. This property has been exploited in the design of pH indicators. Research on the related 2,4-dinitrophenylacetic acid has shown it can function as its own acid-base indicator. sapub.orgscispace.com In a neutral or acidic solution, the compound is colorless. However, upon addition of a base and reaching a sufficiently high pH, a proton is abstracted from the α-carbon, creating a resonance-stabilized carbanion. This delocalization of the negative charge across the aromatic ring and nitro groups forms a conjugated system that absorbs visible light, resulting in a distinct yellow or orange color. sapub.orgscispace.com This dual function as both the analyte being titrated and the indicator of the endpoint provides a streamlined method for acid-base determinations. scispace.com The same chemical principle applies to the 2,6-isomer.

Table 2: pH-Induced Color Change of Dinitrophenyl Acetic Acid Derivatives

SpeciespH ConditionStructureObserved ColorReference
2,4-Dinitrophenylacetic AcidAcidic / NeutralColorless sapub.orgscispace.com
2,4-Dinitrophenylacetate DianionBasicYellow / Orange sapub.orgscispace.com

The dinitrophenyl group is a classic hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This property is leveraged by using anti-DNP antibodies to detect molecules that have been tagged with a DNP group. medchemexpress.complos.org

More prominently, the DNP group functions as an effective quencher of fluorescence through processes like Fluorescence Resonance Energy Transfer (FRET). medchemexpress.com In a typical fluorogenic probe design, a fluorophore is held in close proximity to a DNP group, rendering the molecule non-fluorescent. The probe is designed so that a specific event, such as cleavage by an enzyme, separates the fluorophore from the DNP quencher, leading to a "turn-on" fluorescence signal. nih.gov

A fluorescent probe for detecting hydrogen sulfide (B99878) (H₂S) was developed using a fluorophore connected to a 2,6-dinitrophenyl ether moiety. researchgate.net In this system, the 2,6-DNP group acts as the recognition site and quenches fluorescence. When H₂S is present, it selectively cleaves the ether bond, releasing the fluorophore and causing a significant increase in fluorescence intensity. researchgate.net Furthermore, the 2,6-dinitrophenyl group has been proposed for use in chromogenic cephalosporins, where its strong electron-withdrawing nature facilitates a color change upon enzymatic cleavage of the molecule. google.com

Table 3: Applications of Dinitrophenyl Moieties in Research Probes

Probe TypeDNP IsomerFunctionMechanismReference
Fluorogenic H₂S Probe2,6-DinitrophenylRecognition & QuenchingH₂S-mediated cleavage of a DNP-ether bond releases a fluorophore. researchgate.net
Chromogenic Cephalosporin2,6-DinitrophenylChromophoreEnzymatic ring-opening alters the conjugated system, causing a color change. google.com
Fluorogenic Peptide Substrate2,4-DinitrophenylQuencher (FRET)DNP quenches fluorescence of a nearby fluorophore (e.g., Tryptophan) until an enzyme cleaves the peptide. nih.gov
Immuno-labeling Reagent2,4-DinitrophenylHapten TagDNP-tagged molecules are detected with high specificity using fluorescently-labeled anti-DNP antibodies. medchemexpress.complos.org

Contributions to Advanced Materials Research

While extensive, published research on the integration of this compound into advanced materials is still emerging, its chemical properties suggest significant potential. Chemical suppliers categorize the compound for use in material science, pointing towards applications in electronic, optical, and polymer materials. bldpharm.com

The highly electron-deficient dinitrophenyl ring can participate in charge-transfer interactions, a property exploited in the development of nonlinear optical (NLO) materials. The combination of an electron-poor aromatic system with a carboxylic acid group, which can be used to anchor the molecule within a polymer matrix or crystal lattice, makes it an interesting candidate for such applications. Furthermore, the high nitrogen content and energetic nature of dinitroaromatic compounds suggest potential, albeit unexplored, relevance in the field of energetic materials. The carboxylic acid functionality provides a convenient point of attachment for incorporating this energetic moiety into polymer backbones.

Building Block for Polymer and Coordination Polymer Synthesis

The presence of both a carboxylic acid group and nitro functionalities suggests that this compound could theoretically serve as a ligand for the synthesis of coordination polymers or as a monomer for certain types of polyesters or polyamides. The carboxylate group can coordinate to metal ions, while the nitro groups could influence the electronic properties and structural arrangement of the resulting polymer. However, a thorough search for specific examples of polymers or coordination polymers synthesized using this compound as a building block did not yield any published studies. While commercial suppliers may list it as a "material building block" for polymer science, the practical application in this area remains undocumented in peer-reviewed literature. chemicalbook.com

Component in Organic Electronic and Optoelectronic Materials Research

Nitroaromatic compounds are often investigated for their electron-accepting properties, which are relevant for the design of organic electronic and optoelectronic materials. These materials are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing nature of the two nitro groups on the phenyl ring of this compound could make it a candidate for such research.

However, specific studies detailing the synthesis, characterization, or incorporation of this compound into electronic or optoelectronic devices are not found in the available literature. Research in this field often focuses on related compounds, such as derivatives of dinitrophenylhydrazine or other nitro-substituted aromatics, which have shown potential due to their optical and electronic properties. google.com

Formation of Co-crystals and Supramolecular Architectures

Crystal engineering utilizes non-covalent interactions like hydrogen bonding and π–π stacking to assemble molecules into well-defined crystalline structures known as co-crystals and other supramolecular architectures. Carboxylic acids are excellent hydrogen-bond donors and acceptors, and nitro-substituted phenyl rings can participate in π–π stacking and other weak interactions.

The molecular structure of this compound makes it a plausible candidate for forming co-crystals with other organic molecules, particularly those with complementary hydrogen-bonding sites like pyridines or amides. These supramolecular systems can be designed to tune physical properties such as solubility and stability. Nevertheless, a review of crystallographic databases and chemical literature did not reveal any specific reports on the formation and structural analysis of co-crystals or other supramolecular assemblies involving this compound. Studies on related dinitrophenyl derivatives do show the formation of intricate hydrogen-bonded networks, suggesting the potential for such interactions.

Utility in Analytical Chemistry Method Development

e.g., as a reference standard or derivatization reagent

In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the identification and quantification of analytes. While this compound is available commercially and could theoretically be used as a reference standard in chromatographic methods like HPLC or GC, there are no specific, published analytical methods that cite its use for this purpose.

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility for GC or detectability for HPLC. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used to derivatize aldehydes and ketones. Carboxylic acids themselves are often the target of derivatization to enhance their chromatographic behavior. There is no evidence in the literature to suggest that this compound is employed as a derivatization reagent.

Future Research Directions and Emerging Paradigms

Exploration of Unprecedented Reactivity and Catalytic Pathways

Future investigations into 2-(2,6-dinitrophenyl)acetic acid and its derivatives are anticipated to uncover novel reactivity and catalytic applications. Building on existing knowledge of acyl transfer reactions, researchers are likely to explore its potential in promoting or mediating a wider range of chemical transformations. mdpi.com Studies have already demonstrated the feasibility of using related dinitrophenyl compounds in various reactions, such as serving as both analyte and indicator in acid-base titrations due to resonance-stabilized colored species. sapub.orgscispace.com This dual functionality hints at the untapped potential of this compound in developing novel analytical methods and catalytic systems.

Moreover, the influence of the dinitrophenyl group on the acidity and reactivity of the acetic acid moiety presents an avenue for designing specialized catalysts. sapub.org The electron-withdrawing nature of the nitro groups significantly impacts the compound's chemical properties, a feature that could be exploited in developing catalysts for specific organic reactions. mdpi.com The exploration of its catalytic activity could extend to areas like the hydrolysis of esters or the formation of amides, where the compound could act as a catalyst or a catalyst precursor. acs.org

Integration with Automation and Robotics for High-Throughput Experimentation

The integration of automation and robotics is set to revolutionize the study of this compound, enabling high-throughput experimentation to rapidly screen its potential in various chemical reactions. nih.govmdpi.comyoutube.com Automated systems can perform a large number of experiments in parallel, systematically varying reaction conditions such as temperature, solvent, and the concentration of reactants. youtube.com This approach will accelerate the discovery of optimal conditions for known reactions and the identification of entirely new catalytic activities. researchgate.netarxiv.org

For instance, robotic platforms can be employed to investigate the compound's efficacy as a catalyst in a wide array of reactions, significantly speeding up the research and development process. researchgate.net The use of automated synthesizers and online characterization techniques will provide large datasets on reaction kinetics and product formation, offering deep insights into the compound's behavior under diverse conditions. nih.govmdpi.com This data-rich approach will be instrumental in building predictive models for the compound's reactivity.

Expansion into Interdisciplinary Research Areas

The unique properties of this compound position it as a candidate for application in several interdisciplinary fields, including energy storage, environmental remediation, and theoretical catalysis.

Energy Storage: While direct research is nascent, the aromatic and acidic functionalities of the molecule could be explored in the context of organic electrode materials for batteries or as components in redox flow batteries. The nitro groups, known for their electrochemical activity, might offer interesting properties for charge storage applications.

Environmental Remediation: The reactivity of the dinitrophenyl moiety suggests potential applications in the degradation of environmental pollutants. For example, related dinitrophenyl compounds have been studied in the context of the hydrolysis of organophosphates, which are common pesticides. researchgate.net Furthermore, catalytic systems involving dinitrophenyl groups could be designed for the hydrodechlorination of chlorinated organic pollutants, a significant class of environmental contaminants. rsc.org

Theoretical Catalysis: The compound serves as an excellent model system for theoretical and computational studies. Density functional theory (DFT) and other computational methods can be used to model its reaction mechanisms, predict its reactivity, and understand the electronic effects of the nitro groups on the acetic acid side chain. researchgate.net Such theoretical insights can guide experimental work and accelerate the discovery of new applications.

Addressing Fundamental Gaps in Understanding the Compound's Chemical Behavior

Despite its known properties, there remain fundamental gaps in our understanding of the chemical behavior of this compound. Future research will need to address these questions to fully unlock its potential.

A key area of investigation will be a more detailed and quantitative analysis of its reactivity. This includes systematic studies of its reactions with a broader range of nucleophiles and electrophiles to build a comprehensive reactivity map. mdpi.com Understanding the precise mechanisms of these reactions, including the identification of transient intermediates and transition states, is crucial. mdpi.com

Furthermore, while the influence of the nitro groups is qualitatively understood, a more quantitative assessment of their electronic and steric effects on the compound's acidity, stability, and reaction kinetics is needed. This could involve detailed kinetic studies and the application of advanced spectroscopic techniques. The CRC Handbook of Chemistry and Physics can provide foundational data for such investigations. ula.ve A deeper understanding of its fundamental properties will be essential for its rational design and application in new technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-dinitrophenyl)acetic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves nitration of precursor aromatic compounds followed by acetylation. For example, analogous dinitrophenyl derivatives (e.g., Schiff base complexes) are synthesized using stoichiometric ratios (e.g., 1:1 [M:L] for metal coordination) and purified via recrystallization . Characterization via CHN analysis, IR spectroscopy (to confirm nitro and carboxylate groups), and ¹H NMR ensures purity. Molar conductivity measurements can confirm non-electrolytic behavior, as seen in Fe(II) complexes with dinitrophenyl ligands .
Key Steps Analytical Tools Critical Parameters
Nitration of precursorIR (C-NO₂ stretch ~1520 cm⁻¹)Stoichiometric control
Acetylation reaction¹H NMR (δ ~2.5 ppm for CH₃CO)Temperature (avoiding side reactions)
RecrystallizationCHN elemental analysisSolvent polarity optimization

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology : IR spectroscopy identifies functional groups: strong nitro (NO₂) asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹). UV-Vis spectroscopy detects π→π* transitions in the aromatic nitro system (~260-280 nm). For differentiation from analogs (e.g., 2,4-dinitro derivatives), ¹H NMR chemical shifts of aromatic protons (para vs. ortho nitro groups) are diagnostic .

Advanced Research Questions

Q. What computational approaches predict the electronic and geometric properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates vibrational modes, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, vibrational normal modes of similar triazole derivatives were simulated using DFT/B3LYP/6-31G(d) basis sets, matching experimental IR data . For geometric optimization, the octahedral geometry of Fe(II) complexes with dinitrophenyl ligands was validated via DFT-calculated bond angles and magnetic moments .
DFT Application Output Metrics Validation
Vibrational mode analysisFrequency (cm⁻¹) vs. IR peaksRMSD < 10 cm⁻¹
HOMO-LUMO calculationBandgap (eV) for reactivityCorrelation with UV-Vis data
Geometric optimizationBond angles/distancesX-ray crystallography

Q. How do steric and electronic effects of the 2,6-dinitro group influence coordination chemistry?

  • Methodology : The 2,6-dinitro substitution creates steric hindrance, limiting ligand flexibility. In Fe(II) complexes, IR data show nitro groups act as monodentate ligands, while hydrazineylidene moieties provide additional coordination sites. Magnetic susceptibility (µeff ~1.73 BM) confirms high-spin Fe(II) with octahedral geometry, despite steric constraints . Contrast this with less hindered analogs (e.g., 2,4-dinitro derivatives), which may adopt different coordination modes.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for nitroaromatic complexes?

  • Methodology : When magnetic moments suggest low-spin states (e.g., µeff < 2 BM) but IR implies strong-field ligands, single-crystal X-ray diffraction is definitive. For example, diclofenac derivatives with nitro groups were structurally resolved via X-ray, revealing unexpected hydrogen bonding (C–H···O interactions) that influence spectroscopic interpretations . Pairing XRD with EPR spectroscopy can further clarify paramagnetic species.

Data Interpretation & Challenges

Q. How can pKa and logP values guide the design of this compound derivatives for biological studies?

  • Methodology : Experimental pKa (~3.44) and logP (~3.88 at pH 5.5) indicate moderate lipophilicity, suitable for membrane permeability. Adjusting substituents (e.g., adding electron-withdrawing groups) lowers pKa, enhancing solubility at physiological pH. For analogs like diclofenac (logP ~4.5), nitro groups reduce bioavailability, necessitating prodrug strategies .
Property Measurement Technique Biological Implication
pKaPotentiometric titrationIonization state in vivo
logPShake-flask/HPLC partitionBlood-brain barrier penetration
Polar surface areaComputational modelingSolubility and absorption

Q. What analytical challenges arise in detecting trace impurities in this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies nitroaromatic byproducts. For example, diclofenac impurities (e.g., alpha-chloro analogs) are resolved using C18 columns and acetonitrile/water gradients . Mass spectrometry (MS) confirms molecular ions ([M+H]⁺) and distinguishes isobaric impurities .

Biological & Mechanistic Insights

Q. What mechanistic insights link nitroaromatic compounds to anti-inflammatory activity?

  • Methodology : Nitro groups modulate COX-2 inhibition by altering electron density in the aromatic ring. Diclofenac derivatives with 2,6-dichloro substitution show enhanced binding to COX-2’s hydrophobic pocket, validated via docking studies . For this compound, nitro-reduction metabolites (e.g., hydroxylamines) may contribute to toxicity, requiring metabolic stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.